molecular formula C22H45NO3.C2H4O2<br>C24H49NO5 B12647365 Bis(2-hydroxyethyl)(stearoyl)ammonium acetate CAS No. 94094-33-4

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate

Cat. No.: B12647365
CAS No.: 94094-33-4
M. Wt: 431.6 g/mol
InChI Key: KEJPLEIJNNVZRY-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate: is a quaternary ammonium compound with the molecular formula C24H49NO5 and a molecular weight of 431.64956 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)(stearoyl)ammonium acetate typically involves the reaction of stearic acid with diethanolamine, followed by quaternization with acetic acid. The reaction conditions generally include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

    Solvents: Organic solvents such as ethanol or methanol are often employed.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Automated systems for the precise addition of stearic acid and diethanolamine.

    Reaction Control: Continuous monitoring of temperature, pH, and reaction time.

    Purification: Techniques like distillation and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The acetate group can be substituted with other anions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .

Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: The compound is widely used in the cosmetics industry as an emulsifying agent in lotions and creams .

Mechanism of Action

Molecular Targets and Pathways: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .

Comparison with Similar Compounds

Properties

CAS No.

94094-33-4

Molecular Formula

C22H45NO3.C2H4O2
C24H49NO5

Molecular Weight

431.6 g/mol

IUPAC Name

acetic acid;N,N-bis(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h24-25H,2-21H2,1H3;1H3,(H,3,4)

InChI Key

KEJPLEIJNNVZRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Origin of Product

United States

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